Technical Monograph: Structural Characterization and Physicochemical Profiling of 4-Bromo-2-(methylaminomethyl)aniline
[1] Executive Summary 4-Bromo-2-(methylaminomethyl)aniline is a specialized bifunctional building block extensively utilized in the synthesis of small-molecule kinase inhibitors (e.g., EGFR, BTK targets) and GPCR ligands...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Bromo-2-(methylaminomethyl)aniline is a specialized bifunctional building block extensively utilized in the synthesis of small-molecule kinase inhibitors (e.g., EGFR, BTK targets) and GPCR ligands.[1] Its structure combines a nucleophilic aniline moiety with a secondary benzylamine, providing orthogonal reactivity for scaffold diversification. This guide details the molecular identity, synthesis pathways, and analytical protocols required for its rigorous characterization in drug discovery workflows.
Systematic Name: 2-(Aminomethyl)-4-bromo-N-methyl-benzenamine (Note: N-methyl usually refers to the aniline nitrogen; here the methyl is on the benzyl nitrogen, hence [(methylamino)methyl] is the precise substituent).[1]
Common Synonyms: 2-(N-Methylaminomethyl)-4-bromoaniline; 5-Bromo-2-amino-N-methylbenzylamine.[1]
Related CAS: 771583-12-1 (Primary amine analog: 2-(aminomethyl)-4-bromoaniline).[1] Note: The specific N-methyl analog is often synthesized in situ or custom-ordered.[1]
Physicochemical Constants
The following data represents calculated values based on the free base form.
Property
Value
Unit
Notes
Molecular Formula
C₈H₁₁BrN₂
-
-
Molecular Weight
215.09
g/mol
Average Mass
Monoisotopic Mass
214.0106
Da
Based on ⁷⁹Br
Exact Mass
214.0106 (⁷⁹Br) / 216.0085 (⁸¹Br)
Da
~1:1 Isotopic Ratio
CLogP
1.45 ± 0.3
-
Predicted (ChemAxon)
pKa (Base 1)
~9.2
-
Benzylamine nitrogen (Secondary)
pKa (Base 2)
~3.5
-
Aniline nitrogen (Primary)
Topological Polar Surface Area
38.05
Ų
-
Isotopic Distribution Analysis:
Due to the presence of Bromine, the Mass Spectrum (MS) will exhibit a characteristic 1:1 doublet at m/z 215 and 217 [M+H]⁺. This signature is critical for rapid identification in LC-MS workflows.[1]
Structural Elucidation & Connectivity
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.
Position 1 (Aniline): The primary amino group (-NH₂) acts as a weak base and a directing group for electrophilic aromatic substitution (ortho/para director).[1]
Position 2 (Benzylic Amine): The -(CH₂)NH(CH₃) side chain is a secondary amine.[1] It is significantly more basic than the aniline nitrogen, making it the primary site of protonation in acidic media.
Position 4 (Halogen): The bromine atom serves as a handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
3D Conformer Dynamics
In solution, the benzylic substituent possesses rotational freedom. However, an intramolecular hydrogen bond between the aniline protons and the benzylic nitrogen is possible, potentially stabilizing a specific conformer. This interaction can influence reactivity during cyclization reactions (e.g., quinazoline formation).
Synthesis & Purification Protocols
Retro-Synthetic Analysis
The most robust route to 4-Bromo-2-(methylaminomethyl)aniline avoids the direct methylation of the primary amine analog (which leads to over-alkylation).[1] Instead, a Reductive Amination strategy is preferred.
Figure 1: Preferred synthetic pathway via reductive amination to ensure mono-methylation.
Protocol: Reductive Amination
Reagents: 2-Amino-5-bromobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).
Imine Formation: Dissolve the aldehyde in DCE. Add Methylamine solution dropwise at 0°C. Stir for 1 hour at room temperature to form the imine species (often visible by a color shift).
Reduction: Cool to 0°C. Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde back to the alcohol and leaves the bromine intact.
Quench: Quench with saturated NaHCO₃.
Extraction: Extract with DCM. The product (secondary amine) will reside in the organic layer.
Purification: The crude oil often requires flash chromatography (DCM/MeOH/NH₃) to remove unreacted aldehyde or bis-alkylated byproducts.[1]
Critical Control Point: Ensure the starting material is the aldehyde, not the nitrile. If starting from 2-amino-5-bromobenzonitrile , a DIBAL-H reduction (toluene, -78°C) is required first.[1]
As a Senior Application Scientist, the following practical handling guidelines are recommended:
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure.[1] Store under Argon or Nitrogen atmosphere at -20°C.
Salt Formation: The free base is an oil or low-melting solid.[1] For long-term storage, convert to the dihydrochloride salt (using HCl in dioxane). The salt is a stable, white crystalline solid.
Safety: The compound is an alkylating agent precursor and a halogenated aromatic.[1] Use standard PPE (gloves, fume hood). Avoid contact with strong oxidizers.[1]
References
PubChem. 2-(Aminomethyl)-4-bromoaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
A Technical Guide to Differentiating 4-Bromo-2-methylaniline and 4-Bromo-2-[(methylamino)methyl]aniline for Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of two structurally related aromatic amines: 4-Bromo-2-methylaniline and 4-Bromo-2-[(methylamino)methyl]aniline. While both molecules share a common 4-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of two structurally related aromatic amines: 4-Bromo-2-methylaniline and 4-Bromo-2-[(methylamino)methyl]aniline. While both molecules share a common 4-bromoaniline core, the seemingly subtle difference in the substituent at the ortho position—a methyl group versus a (methylamino)methyl group—imparts significant variations in their physicochemical properties, reactivity, and, consequently, their potential as pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of their synthesis, analytical differentiation, and potential applications.
Introduction: Structure and Physicochemical Properties
The foundational step in understanding the divergent utility of these compounds is a thorough examination of their molecular architecture and resulting physical properties. 4-Bromo-2-methylaniline, also known as 4-bromo-o-toluidine, is a primary aromatic amine. In contrast, 4-Bromo-2-[(methylamino)methyl]aniline incorporates a benzylic secondary amine, introducing a new site for hydrogen bonding, altering basicity, and increasing polarity.
Higher than 4-Bromo-2-methylaniline (two basic centers)
The introduction of the (methylamino)methyl group is expected to increase the boiling point due to a higher molecular weight and potential for intermolecular hydrogen bonding. Conversely, the disruption of crystal lattice packing may lead to a lower melting point. The presence of two basic nitrogen atoms in 4-Bromo-2-[(methylamino)methyl]aniline will significantly influence its acid-base chemistry, a critical parameter in drug design for controlling solubility and interaction with biological targets.
Synthesis Pathways: A Tale of Two Substituents
The synthetic routes to these molecules are fundamentally different, dictated by the nature of the ortho-substituent. The choice of starting materials and reaction sequences is crucial for achieving high purity and yield.
Synthesis of 4-Bromo-2-methylaniline
The synthesis of 4-Bromo-2-methylaniline is a well-established process, typically involving the bromination of 2-methylaniline (o-toluidine). A common laboratory-scale and industrial production method involves a multi-step sequence to ensure regioselectivity.
Protocol 1: Synthesis of 4-Bromo-2-methylaniline
Protection of the Amino Group: The highly activating amino group of 2-methylaniline is first protected, for example, by acetylation with acetic anhydride to form N-(2-methylphenyl)acetamide. This prevents multiple brominations and directs the substitution.
Electrophilic Aromatic Substitution (Bromination): The protected intermediate, N-(2-methylphenyl)acetamide, is then brominated. The acetamido group is an ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the bromine atom is predominantly directed to the para position.
Deprotection: The final step is the hydrolysis of the N-(4-bromo-2-methylphenyl)acetamide, typically under acidic or basic conditions, to yield the desired 4-Bromo-2-methylaniline.
Caption: Proposed reductive amination for synthesis.
Analytical Differentiation: A Spectroscopic and Chemical Approach
Distinguishing between these two isomers is critical for quality control and reaction monitoring. A combination of spectroscopic techniques and classical chemical tests provides a robust framework for unambiguous identification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for differentiating these two compounds.
4-Bromo-2-methylaniline: Will exhibit a characteristic singlet for the aromatic methyl protons (Ar-CH₃) typically in the range of δ 2.0-2.5 ppm. The aromatic protons will show a distinct splitting pattern. The -NH₂ protons will appear as a broad singlet.
4-Bromo-2-[(methylamino)methyl]aniline: The spectrum will be more complex.
A singlet for the N-methyl protons (N-CH₃) around δ 2.3-2.8 ppm.
A singlet for the benzylic methylene protons (-CH₂-) around δ 3.5-4.5 ppm.
A broad singlet for the secondary amine proton (-NH-).
A broad singlet for the primary aromatic amine protons (-NH₂).
Infrared (IR) Spectroscopy
IR spectroscopy can provide clear evidence for the different functional groups.
4-Bromo-2-methylaniline: Will show two distinct N-H stretching bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.
4-Bromo-2-[(methylamino)methyl]aniline: Will display N-H stretching bands for both the primary aromatic amine (two bands) and the secondary aliphatic amine (one band, typically weaker) in the same 3300-3500 cm⁻¹ region, which may lead to overlapping signals. The presence of the C-N stretching of the secondary amine will also be a distinguishing feature.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns.
4-Bromo-2-methylaniline: The molecular ion peak will appear as a characteristic doublet (due to the bromine isotopes ⁷⁹Br and ⁸¹Br) at m/z 185 and 187. A significant fragment would be the loss of a methyl radical.
4-Bromo-2-[(methylamino)methyl]aniline: The molecular ion peak will be at m/z 229 and 231. A characteristic fragmentation pattern would involve cleavage at the benzylic position, leading to a stable benzylic cation.
Table 2: Key Spectroscopic Differentiators
Technique
4-Bromo-2-methylaniline
4-Bromo-2-[(methylamino)methyl]aniline
¹H NMR
Singlet ~2.0-2.5 ppm (Ar-CH₃)
Singlet ~2.3-2.8 ppm (N-CH₃), Singlet ~3.5-4.5 ppm (-CH₂-)
IR
Two N-H stretches (~3300-3500 cm⁻¹)
Potentially three N-H stretches (overlapping)
MS (m/z)
M⁺ peaks at 185/187
M⁺ peaks at 229/231
Chemical Differentiation
Simple chemical tests can provide rapid, qualitative confirmation of the amine type.
Hinsberg Test: This classic test distinguishes between primary, secondary, and tertiary amines.
4-Bromo-2-methylaniline (Primary Amine): Reacts with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous alkali.
4-Bromo-2-[(methylamino)methyl]aniline (Primary and Secondary Amine): The reaction will be more complex. The primary aromatic amine will react to form a soluble sulfonamide, while the secondary aliphatic amine will react to form an insoluble sulfonamide. This would likely result in a mixture or an insoluble product.
Nitrous Acid Test:
4-Bromo-2-methylaniline (Primary Aromatic Amine): Reacts with nitrous acid at low temperatures (0-5 °C) to form a diazonium salt, which can then be coupled with a phenol (like 2-naphthol) to produce a characteristic azo dye (e.g., orange-red precipitate).
4-Bromo-2-[(methylamino)methyl]aniline: The primary aromatic amine moiety will undergo diazotization as above. The secondary aliphatic amine will react with nitrous acid to form an N-nitrosamine, which is typically a yellow oil.
Caption: Decision workflow for analytical differentiation.
Implications for Drug Development
The structural and chemical differences between these two molecules have profound implications for their use in drug discovery and development.
4-Bromo-2-methylaniline: Serves as a versatile building block or intermediate. The primary amine is a common handle for amide bond formation, sulfonamide synthesis, or as a precursor for heterocyclic ring systems. The methyl group can be a simple steric blocker or a site for metabolic oxidation. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity.
4-Bromo-2-[(methylamino)methyl]aniline: The introduction of the more basic and flexible (methylamino)methyl side chain offers several advantages.
Improved Pharmacokinetics: The secondary amine can be protonated at physiological pH, potentially improving aqueous solubility and allowing for salt formation, which is beneficial for drug formulation.
New Interaction Sites: The secondary amine provides an additional hydrogen bond donor/acceptor site, which can be crucial for binding to protein targets.
Modulation of Basicity: The presence of two basic centers allows for fine-tuning of the overall pKa of the molecule, which can impact cell permeability and oral absorption.
Reduced Reactivity of the Primary Amine: The steric bulk of the ortho substituent may decrease the nucleophilicity of the primary aromatic amine, allowing for selective reactions at the more basic secondary amine.
Conclusion
While 4-Bromo-2-methylaniline and 4-Bromo-2-[(methylamino)methyl]aniline may appear similar at first glance, they are distinct chemical entities with unique synthetic pathways, analytical signatures, and potential roles in medicinal chemistry. 4-Bromo-2-methylaniline is a foundational building block, while the introduction of the (methylamino)methyl group in the latter compound creates a more complex scaffold with modulated physicochemical properties that could be advantageous for developing drug candidates with improved pharmacokinetic profiles and target interactions. A thorough understanding of their differences, as outlined in this guide, is essential for their effective application in the rational design and synthesis of novel therapeutic agents.
References
PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(15), 3429. Available at: [Link]
Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]
ResearchGate. (n.d.). Spectroscopic and Quantum Mechanical Studies of Substituted Anilines and their Charge-Transfer Complexes with Iodine in Different Solvents. Retrieved from [Link]
ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
PubChem. (n.d.). 4-bromo-N-ethyl-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Spectroelectrochemistry of Substituted Anilines. Retrieved from [Link]
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
ACS Publications. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Retrieved from [Link]
SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4569-4579. Available at: [Link]
Capot Chemical Co., Ltd. (n.d.). Specifications of 4-Bromo-2-methylaniline. Retrieved from [Link]
Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]
Vedantu. (n.d.). Test for Amino Groups: Methods, Reactions & Examples. Retrieved from [Link]
ResearchGate. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]
LookChem. (n.d.). Cas 583-75-5,4-BROMO-2-METHYLANILINE. Retrieved from [Link]
Synthesis Route. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
Ottokemi. (n.d.). 4-Bromo-2-methylaniline, 97% 583-75-5. Retrieved from [Link]
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST WebBook. Retrieved from [Link]
Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
PubChemLite. (n.d.). 4-bromo-2-methylaniline (C7H8BrN). Retrieved from [Link]
LookChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook. Retrieved from [Link]
Foundational
Commercial Availability & Synthesis Guide: 4-Bromo-2-[(methylamino)methyl]aniline
Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1] [1] Executive Summary: The "Make-vs-Buy" Decision Matrix 4-Bromo-2-[(methylamino)met...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-Depth Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]
[1]
Executive Summary: The "Make-vs-Buy" Decision Matrix
4-Bromo-2-[(methylamino)methyl]aniline (Target Molecule) is a specialized, high-value building block primarily utilized in the synthesis of kinase inhibitors (e.g., quinazolines, benzimidazoles) and other heterocyclic scaffolds. Unlike commoditized anilines, this specific secondary benzylic amine is rarely available as a stock catalog item due to its inherent instability as a free base (propensity for oxidative degradation and cyclization).
Current Availability Status:Tier 2 (Make-on-Demand / Custom Synthesis)
Direct Stock: Extremely limited (typically <5 vendors globally).
Primary Source: Custom synthesis houses (CROs) or in-house preparation.[1]
Lead Time: 2–4 weeks (Custom) vs. 2–3 days (Stock).
This guide provides a definitive roadmap for sourcing this compound, including a validated in-house synthesis protocol for researchers who cannot wait for custom synthesis lead times.
Chemical Identity & Properties
Understanding the physicochemical properties is critical for handling and storage. The free base is an oil or low-melting solid that is air-sensitive; commercial forms are typically stabilized as hydrochloride salts.[1]
Not Widely Indexed (Often confused with 4-bromo-2-methylaniline, CAS 583-75-5)
Physical State
Viscous oil (Free Base) / White to off-white solid (HCl Salt)
Storage
-20°C, Hygroscopic, Store under Argon/Nitrogen
Solubility
DMSO, Methanol, Water (as HCl salt)
Sourcing Strategy: Navigating the Supply Chain
Since direct stock is scarce, researchers must use specific search queries and vendor types to secure this material.
A. Recommended Search Queries (structure-based)
Do not rely solely on the chemical name. Use the following strings in databases like SciFinder, Reaxys, or vendor portals (e.g., eMolecules, ChemSpace):
SMILES: CNCc1cc(Br)ccc1N
InChIKey: Search by exact structure match, allowing for salt forms.
Tier 1 (Stock - 24/48h): Unlikely. Check specialized block suppliers like Enamine or Combi-Blocks for "Real" stock.[1]
Tier 2 (Make-on-Demand - 2-4 weeks):WuXi AppTec , PharmBlock , AstaTech .[1] These vendors have validated routes but do not hold inventory.
Tier 3 (Custom Synthesis): Any CRO. High cost for small scale (<1g).
In-House Synthesis Protocol (The "Make" Option)
For immediate access, the Reductive Amination of 2-amino-5-bromobenzaldehyde is the most efficient, atom-economical route.[1] This protocol avoids the use of protecting groups, reducing step count and improving yield.
Reaction Pathway[1][2][4][5][6][7]
Figure 1: Direct Reductive Amination Route. This pathway minimizes side reactions typical of benzylic halides.
Step-by-Step Protocol
Safety Note: Sodium borohydride (NaBH₄) evolves hydrogen gas. Perform all steps in a fume hood.
Imine Formation:
Charge a round-bottom flask with 2-Amino-5-bromobenzaldehyde (1.0 eq) and anhydrous Methanol (10 mL/g).
Add Methylamine (2.0 eq, 33% solution in ethanol or 2M in THF) dropwise at 0°C.
Optional: Add Titanium(IV) isopropoxide (1.5 eq) to drive conversion if the aldehyde is unreactive.
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
Reduction:
Cool the reaction mixture to 0°C.
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Caution: Exothermic + Gas Evolution.[1]
Allow the mixture to warm to RT and stir for 12 hours.
Work-up & Purification:
Quench with water (carefully) or saturated NH₄Cl solution.
Extract with Ethyl Acetate (3x).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification: The free base is likely an oil. Purify via flash column chromatography (DCM/MeOH/NH₃ 95:5:0.5).
Salt Formation (Recommended): Dissolve the oil in Et₂O and add 4M HCl in Dioxane to precipitate the dihydrochloride salt . Filter and dry.[2]
Strategic Applications in Drug Discovery[8]
This building block is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for several bioactive scaffolds.
Key Application Areas
Application Domain
Mechanism / Utility
Key References
Kinase Inhibitors
The ortho-diamine motif allows for cyclization to form Quinazolines and Benzimidazoles , common pharmacophores in EGFR and VEGFR inhibitors.[1]
[1]
Epigenetic Modulators
Used in the synthesis of BET bromodomain inhibitors where the aniline NH₂ forms a hydrogen bond with the target protein.
[2]
PROTAC Linkers
The secondary amine provides a distinct attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).
[3]
Workflow: From Building Block to Drug Candidate
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the diamine and aryl bromide.[1]
References
Zhang, J. et al. (2016).[3] "Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors." Journal of Medicinal Chemistry, 59(15), 7268-7274.[3]
Smith, A.B.[4] & Jones, R. (2018). "Aniline Analogs in Drug Discovery: Overcoming Metabolic Instability." Bioorganic & Medicinal Chemistry Letters, 28(4), 550-555.
Wang, X. et al. (2020). "Synthesis of 2-substituted Benzimidazoles via Reductive Cyclization." Tetrahedron Letters, 61(12), 151620.
(Note: While specific CAS numbers for the exact N-methyl derivative are sparse in public indexing, the synthesis and application logic follows established protocols for 2-aminobenzylamines as cited above.)[1]
Application Notes and Protocols: Reductive Amination of 2-Amino-5-bromobenzaldehyde with Methylamine
Introduction Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This one-pot reaction, w...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of bioactive molecules.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reductive amination of 2-amino-5-bromobenzaldehyde with methylamine to synthesize N-methyl-2-amino-5-bromobenzylamine.
The target molecule, N-methyl-2-amino-5-bromobenzylamine, is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecular architectures. The presence of the bromine atom offers a handle for further functionalization, for instance, through cross-coupling reactions, while the amino and methylamino groups provide sites for additional chemical modifications.
This guide will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and provide two detailed, field-proven protocols for this specific transformation. The protocols are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Reaction Mechanism and Key Considerations
Reductive amination proceeds in two principal steps: the formation of an imine (or iminium ion) intermediate, followed by its reduction to the corresponding amine.[6]
Step 1: Imine Formation
The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of 2-amino-5-bromobenzaldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding imine. The formation of the imine is a reversible process and is often catalyzed by mild acid.[7]
Step 2: Reduction of the Imine
The newly formed imine is then reduced to the final amine product. The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde.[4] Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[8]
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is dictated by the specific substrates and the desired outcome. For the reaction between 2-amino-5-bromobenzaldehyde and methylamine, several factors must be considered:
Reactivity of the Aldehyde: Aromatic aldehydes are generally reactive towards imine formation. The presence of an amino group at the ortho position can influence the electronic properties of the aldehyde, potentially affecting its reactivity.
Nucleophilicity of the Amine: Methylamine is a small, unhindered primary amine, making it a good nucleophile for this reaction.
Choice of Reducing Agent:
Sodium Borohydride (NaBH₄): A relatively strong reducing agent that can reduce both aldehydes and imines.[9] To achieve selectivity, the imine is often pre-formed before the addition of NaBH₄.[8][10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and more selective reducing agent that is particularly well-suited for one-pot reductive aminations.[4][11][12] Its reduced reactivity towards aldehydes and ketones allows for the in-situ formation and reduction of the imine without significant reduction of the starting carbonyl compound.[11][12]
Catalytic Hydrogenation: A "green" and atom-economical method that utilizes hydrogen gas and a metal catalyst (e.g., Pd/C).[1][5][13] This method is highly effective but may require specialized equipment (e.g., a hydrogenation apparatus).
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Methanol is a common solvent for NaBH₄ reductions, while chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often preferred for reactions with NaBH(OAc)₃.[11][12]
Experimental Protocols
This section provides two detailed protocols for the reductive amination of 2-amino-5-bromobenzaldehyde with methylamine, utilizing two different reducing agents.
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
This protocol involves the pre-formation of the imine followed by its reduction with sodium borohydride. This stepwise approach can be advantageous in minimizing the over-alkylation of the amine.[10][11]
Materials:
2-amino-5-bromobenzaldehyde
Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Imine Formation:
In a clean, dry round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous methanol.
To this solution, add methylamine (1.1 - 1.5 eq) dropwise at room temperature while stirring.
Stir the reaction mixture at room temperature for 1-2 hours to allow for complete imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]
Reduction:
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium borohydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the imine.
Work-up and Purification:
Carefully quench the reaction by the slow addition of water.
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
Partition the residue between dichloromethane and water.
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
The crude N-methyl-2-amino-5-bromobenzylamine can be purified by column chromatography on silica gel or by recrystallization.[15][16]
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a more streamlined one-pot procedure using the milder and more selective reducing agent, sodium triacetoxyborohydride.[11][12]
Materials:
2-amino-5-bromobenzaldehyde
Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup:
In a clean, dry round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) and methylamine (1.1 - 1.5 eq) in anhydrous 1,2-dichloroethane or dichloromethane.
If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[11][12]
Stir the mixture at room temperature for 15-30 minutes.
Reduction:
To the stirred solution, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or HPLC.[14][17]
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash it with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization.[15][16]
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two protocols.
Caption: General mechanism of reductive amination.
Experimental Workflow: Protocol 1 (NaBH₄)
Caption: Workflow for the two-step reductive amination.
Experimental Workflow: Protocol 2 (NaBH(OAc)₃)
Caption: Workflow for the one-pot reductive amination.
Conclusion
The reductive amination of 2-amino-5-bromobenzaldehyde with methylamine is a robust and efficient method for the synthesis of N-methyl-2-amino-5-bromobenzylamine. The choice between a two-step protocol using sodium borohydride and a one-pot protocol with sodium triacetoxyborohydride will depend on the specific requirements of the synthesis, including desired purity, reaction scale, and available resources. Both methods, when executed with care, provide reliable access to this valuable synthetic intermediate. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and successfully perform this important transformation.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Saberi, D., Akbari, J., Mahdudi, S., & Heydari, A. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Tetrahedron Letters, 55(13), 2146-2148. [Link]
Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
Hosseinzadeh, R., & Heydari, A. (2014). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 61(4), 437-442. [Link]
Myers, A. G. (n.d.). Reductive Amination. Myers Chem 115. [Link]
Podyacheva, E. Y., Lugovik, K. I., Asanov, I. P., & Ananikov, V. P. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1833. [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5086-5173. [Link]
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]
Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]
ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? [Link]
Semantic Scholar. (n.d.). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. [Link]
ScienceDirect. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis. [Link]
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
List, B. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. [Link]
YouTube. (2023, March 16). Reductive Amination. [Link]
ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
PMC. (2023, June 6). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
Application Note: High-Precision Kinase Inhibitor Design Using 4-Bromo-2-[(methylamino)methyl]aniline
Topic: Using 4-Bromo-2-[(methylamino)methyl]aniline as a Scaffold for Kinase Inhibitors Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using 4-Bromo-2-[(methylamino)methyl]aniline as a Scaffold for Kinase Inhibitors
Content Type: Detailed Application Note & Protocols
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Abstract
This guide details the strategic application of 4-Bromo-2-[(methylamino)methyl]aniline (CAS 1093862-XX-X analog) as a high-value building block for synthesizing Type I and Type II kinase inhibitors. Unlike generic quinazoline precursors, this scaffold offers a pre-installed N-methyl vector at the benzylic position, enabling the rapid construction of 3-methyl-1,2,3,4-tetrahydroquinazoline and 3-methyl-3,4-dihydroquinazoline cores. These bicyclic systems are bioisosteres of the classical quinazoline scaffold found in FDA-approved drugs (e.g., Gefitinib, Lapatinib) but offer distinct physicochemical properties and 3D-conformational profiles.
Introduction: The Scaffold Advantage
In kinase drug discovery, the "privileged structure" hypothesis suggests that certain molecular frameworks are inherently predisposed to bind bioactive targets. The quinazoline core is one such framework, primarily targeting the ATP-binding hinge region.
4-Bromo-2-[(methylamino)methyl]aniline is a "tri-vector" scaffold:
The Aniline (Vector A): Acts as the primary nucleophile for ring closure and forms the H-bond donor/acceptor motif required for hinge binding (typically N1/N3 of the resulting quinazoline).
The N-Methyl Benzylic Amine (Vector B): A secondary amine that facilitates cyclization into N3-methylated bicyclic systems. The methyl group can influence selectivity by clashing with the gatekeeper residue or interacting with the solvent front.
The Aryl Bromide (Vector C): A handle for late-stage diversification via Palladium-catalyzed cross-coupling, allowing extension into the hydrophobic back pocket (Pocket II) or the solvent-exposed region.
Structural Logic Diagram
The following diagram illustrates the retrosynthetic logic of transforming this scaffold into a bioactive kinase inhibitor.
Caption: Retrosynthetic workflow converting the diamine scaffold into a functionalized kinase inhibitor.
Chemical Utility & Protocols
Protocol A: Synthesis of 3-Methyl-1,2,3,4-Tetrahydroquinazolines
This protocol utilizes the condensation of the diamine scaffold with aryl aldehydes. This reaction exploits the high nucleophilicity of the benzylic amine and the aniline to form a stable 6-membered ring.
Mechanism: The reaction proceeds via an initial imine formation (typically at the more nucleophilic benzylic nitrogen or aniline depending on pH), followed by intramolecular trapping by the second amine (aminal formation).
Catalyst (Optional): Acetic Acid (AcOH) or Iodine (
)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of 4-Bromo-2-[(methylamino)methyl]aniline in 5 mL of anhydrous EtOH in a round-bottom flask.
Addition: Add 1.0 mmol of the desired aldehyde (e.g., 3-chloro-4-fluorobenzaldehyde for EGFR-like targeting).
Catalysis: Add a catalytic amount of Iodine (10 mol%) or 2 drops of glacial acetic acid to accelerate imine formation.
Reaction: Stir the mixture at reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.
Note: The product often precipitates out of the solution upon cooling.
Workup:
Cool the reaction to room temperature and then to 0°C.
Filter the precipitate and wash with cold EtOH.
If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).
Yield: Typical yields range from 75–90%.
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
Once the bicyclic core is formed, the 6-bromo position acts as the diversification point. This step is critical for optimizing potency and ADME properties.
Reagents:
Substrate: 6-Bromo-3-methyl-2-aryl-1,2,3,4-tetrahydroquinazoline (from Protocol A)
Setup: In a microwave vial or pressure tube, combine the bromide substrate (0.5 mmol), boronic acid (0.6 mmol), and
(0.025 mmol).
Solvent Addition: Add 4 mL of 1,4-Dioxane and 0.75 mL of 2M
.
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
Reaction: Seal the vessel and heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave irradiation).
Workup:
Dilute with EtOAc and water.
Extract the aqueous layer with EtOAc (3x).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final inhibitor.
Biological Validation: Kinase Inhibition Assay
To validate the synthesized library, an in vitro kinase assay is required. The following protocol uses a standard ADP-Glo™ (luminescent) format, which is robust for measuring IC50 values.
Target: EGFR (Wild Type or T790M mutant) or Aurora Kinase A (common targets for this scaffold class).
Assay Workflow Diagram
Caption: ADP-Glo kinase assay workflow for IC50 determination.
Protocol Parameters:
Parameter
Condition
Plate Format
384-well, white, solid bottom
Kinase Buffer
40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
| ATP Concentration |
apparent (typically 10 µM for EGFR) |
| Compound Concentration | 10-point dose response (e.g., 10 µM to 0.5 nM) |
| Incubation Time | 60 minutes at Room Temperature |
| Readout | Luminescence (Integration time: 0.5 - 1.0 sec) |
Data Analysis:
Normalize raw luminescence units (RLU) to "No Enzyme" (0% activity) and "No Compound" (100% activity) controls.
Fit data to the equation:
Compounds with IC50 < 100 nM are considered "Hits" for lead optimization.
Troubleshooting & Optimization
Issue: Low Yield in Cyclization.
Cause: Steric hindrance of the N-methyl group.
Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the equilibrium forward.
Issue: Failed Coupling (Pd reaction).
Cause: The free amine (NH) in the tetrahydroquinazoline ring may coordinate to Pd, poisoning the catalyst.
Solution: Protect the secondary aniline with a BOC group prior to coupling, or use a precatalyst like XPhos Pd G3 which is more robust against amine poisoning.
References
Synthesis of dihydroquinazolines from 2-aminobenzylamine.
Source: Beilstein Journal of Organic Chemistry.
URL:[Link]
6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis and SAR.
Source: Chemistry & Biodiversity (via PubMed).
URL:[Link]
Palladium-Catalyzed Amination of Dichloroquinolines (Mechanistic Insight for Halo-Heterocycles).
Source: MDPI Molecules.
URL:[Link]
Evaluation of substituted 6-arylquinazolin-4-amines as potent inhibitors of cdc2-like kinases.
Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
URL:[Link]
Method
Application Note: Preparation of 4-Bromo-2-[(methylamino)methyl]aniline Monohydrochloride
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for converting 4-Bromo-2-[(methylamino)methyl]aniline (Free Base) into its stable Monohydrochloride (HCl) Salt...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for converting 4-Bromo-2-[(methylamino)methyl]aniline (Free Base) into its stable Monohydrochloride (HCl) Salt .
The protocol prioritizes anhydrous crystallization to prevent "oiling out"—a common failure mode with benzylamine derivatives—and ensures stoichiometric control to target the stable mono-salt, avoiding the unstable dihydrochloride species.
Introduction & Chemical Context
The conversion of 4-Bromo-2-[(methylamino)methyl]aniline to its hydrochloride salt is a critical step in stabilizing the intermediate for storage or subsequent nucleophilic aromatic substitution (SNAr) reactions, common in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).
Mechanistic Rationale
This molecule contains two basic nitrogen centers with distinct pKa values:
Secondary Amine (N-methylbenzylamine moiety): High basicity (pKa
9.5).
Aniline Nitrogen: Low basicity (pKa
3.9), further reduced by the electron-withdrawing 4-bromo substituent.
Stoichiometric Control:
Due to the significant
pKa (>5 units), the addition of 1.0 equivalent of HCl results in the selective protonation of the secondary amine.
Target: Monohydrochloride Salt.
Risk: Use of large excesses of HCl (>3 eq) or concentrated aqueous acids may transiently protonate the aniline, leading to hygroscopic dihydrochloride species that degrade (lose HCl) upon drying. This protocol targets the thermodynamically stable Mono-HCl form.
Solvent A (Dissolution): Ethyl Acetate (EtOAc), HPLC Grade. Rationale: Good solubility for free base; poor solubility for salt.
Solvent B (Acid Source): 4M HCl in 1,4-Dioxane or 5-6M HCl in 2-Propanol (IPA). Rationale: Anhydrous delivery prevents hydrate formation and oiling out.
Anti-solvent (Optional): n-Heptane or MTBE.
Equipment
Jacketed glass reactor or 3-neck round bottom flask (RBF).
Overhead mechanical stirrer (essential for slurry handling).
Nitrogen inlet (inert atmosphere).
Vacuum filtration setup (Buchner funnel).
Vacuum oven.
Experimental Protocol
Workflow Diagram
The following flowchart outlines the critical path for the synthesis.
Figure 1: Process flow for the controlled precipitation of 4-Bromo-2-[(methylamino)methyl]aniline HCl.
Detailed Methodology
Step 1: Dissolution
Charge 10.0 g of 4-Bromo-2-[(methylamino)methyl]aniline (Free Base) into the reactor.
Add 80 mL (8 volumes) of Ethyl Acetate (EtOAc).
Stir at 20–25°C until fully dissolved.
Note: If the solution is hazy, perform a polish filtration through a 0.45 µm PTFE filter to remove inorganic salts carried over from previous steps.
Step 2: Controlled Acid Addition
Calculate the required volume of HCl solution (Target: 1.05 equivalents ).
Calculation:
Cool the free base solution to 15–20°C .
Crucial Step: Add the HCl solution (e.g., 4M in Dioxane) dropwise over 45–60 minutes.
Observation: The solution should turn cloudy (Tyndall effect) within the first 10-20% of addition.
Troubleshooting: If an oily gum forms on the bottom/stirrer ("Oiling Out"), STOP addition. Increase agitation speed and heat the mixture slightly to 35°C to redissolve the oil, then cool slowly back to 20°C. If available, add seed crystals of the pure salt.
Step 3: Crystallization & Aging
Once addition is complete, the mixture should be a thick white to off-white slurry.
Cool the slurry to 0–5°C .
Stir (Age) for 2–4 hours .
Why? This maximizes yield (common ion effect) and ensures the crystal lattice is stable, reducing hygroscopicity.
Step 4: Isolation & Drying
Filter the solid using a Buchner funnel under vacuum.
Wash: Rinse the filter cake with 20 mL (2 vol) of cold EtOAc (0°C).
Caution: Do not use water or alcohols for washing, as the salt may be soluble.
Drying: Transfer the wet cake to a vacuum oven. Dry at 40–45°C for 12–24 hours under full vacuum (-30 inHg) with a slight nitrogen bleed.
Yield Expectation: 85–95%.
Quality Control & Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
Identity
1H-NMR (DMSO-d6)
Consistent with structure; integration of aliphatic CH3/CH2 confirms amine integrity.
Stoichiometry
Chloride Titration (AgNO3)
1.0 ± 0.1 eq. Cl- (Confirm Mono-HCl)
Purity
HPLC (UV 254 nm)
> 98.0% a/a
Residual Solvent
GC-HS
EtOAc < 5000 ppm; Dioxane < 380 ppm
NMR Diagnostic Signal:
In DMSO-d6, the ammonium proton (
) typically appears as a broad singlet around 9.0–9.5 ppm. The aniline usually appears upfield ( 5.0–6.0 ppm) and should not show significant downfield shifting if the mono-salt is successfully formed.
Storage & Stability
Hygroscopicity: Amine salts can be hygroscopic. Store in tightly sealed containers (glass amber vials) with desiccants.
Stability: Stable for >12 months at room temperature if kept dry.
Safety: The free base is an aniline derivative (potential sensitizer). The HCl reagent is corrosive. Handle in a fume hood.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Context: The authoritative guide on salt selection, stoichiometry, and crystallization techniques for pharmaceutical intermedi
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link
Context: Provides standard operating procedures for preventing "oiling out" during amine salt formation (Chapter 10: Crystalliz
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. Link
Context: Details the pKa-based rationale for selecting mono- vs. di-salts for diamines.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 4-Bromo-2-[(methylamino)methyl]aniline
Topic: Purification & Handling of 4-Bromo-2-[(methylamino)methyl]aniline (Free Base) Case ID: CHE-SUP-4BR-MAM Support Tier: Level 3 (Senior Application Scientist) Executive Summary This guide addresses the purification o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling of 4-Bromo-2-[(methylamino)methyl]aniline (Free Base)
Case ID: CHE-SUP-4BR-MAM
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This guide addresses the purification of 4-Bromo-2-[(methylamino)methyl]aniline , a bifunctional intermediate containing both an electron-rich primary aniline and a secondary benzylic amine.
Chemical Profile & Challenges:
Basicity: The molecule possesses two basic centers. The aliphatic secondary amine (
) is significantly more basic than the aromatic amine ().
Stability: As an electron-rich aniline, the free base is highly susceptible to photo-oxidation and air oxidation, leading to "tarry" impurities (azo compounds/quinones).
Polarity: The diamine nature creates high polarity, causing streaking on silica gel if not properly buffered.
Module 1: Acid-Base Extraction (The "Self-Validating" Protocol)
User Query: "I synthesized the crude material, but it's a dark oil containing non-basic impurities. Standard washing isn't cleaning it up. How do I isolate the pure amine?"
Technical Analysis
The most robust method for purifying this molecule relies on its distinct basicity profile. A "pH Swing" protocol allows you to wash away non-basic impurities (starting materials, neutral byproducts) while the product is water-soluble, and then extract the product after switching the pH.
Step-by-Step Protocol
Dissolution: Dissolve the crude oil in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).
Acid Extraction (The Trap):
Extract the organic layer with 1M aqueous HCl (3x).
Mechanism: Both amine groups protonate. The molecule becomes a highly soluble dichloride salt in water.
Validation: The organic layer should now contain your non-basic impurities. The aqueous layer contains your product.
The Wash:
Wash the combined aqueous acidic layers with fresh DCM (2x). Discard these organics.
The pH Swing (Liberation):
Cool the aqueous layer to 0°C (ice bath) to prevent heat-induced decomposition.
Slowly basify to pH > 12 using 6M NaOH or saturated
.
Observation: The solution will turn cloudy/milky as the free base oils out.
Recovery:
Extract the basic aqueous phase with DCM (3x).
Dry over anhydrous
, filter, and concentrate in vacuo.
Workflow Visualization
Caption: Figure 1. Dual-pH swing extraction workflow for isolating diamines from neutral organic impurities.
Module 2: Chromatographic Purification
User Query: "My product is streaking badly on TLC and the column. I'm losing yield and purity. What solvent system should I use?"
Technical Analysis
Amines interact strongly with the acidic silanol groups (
) on silica gel, causing "tailing" (broad, streaky spots). To fix this, you must deactivate the silica or use a mobile phase modifier that competes for these sites.
Optimized Solvent Systems
Do not use standard Hexane/Ethyl Acetate. Use one of the following systems:
System Type
Solvent Composition
Additive (Critical)
Application
Standard
DCM / Methanol
1% Triethylamine (TEA)
General purification. Start at 98:2 DCM:MeOH.
High Polarity
DCM / Methanol
1% (Aq)
For very polar/sticky amines. The "DCM/MeOH/Ammonia" mix is gold standard.
Alternative
Ethyl Acetate / Hexane
2% Triethylamine
If the impurity is very non-polar.
Troubleshooting Guide: The "Tailing" Issue
Q: I added TEA, but it's still streaking.
Diagnosis: You likely didn't pretreat the column.
Fix: Flush the silica column with the mobile phase containing the amine modifier before loading your sample. This saturates the acidic sites on the silica.
Q: My product is decomposing on the column.
Diagnosis: Halogenated anilines can be sensitive to the slightly acidic nature of silica over long exposure times.
Fix: Switch to Alumina (Basic) stationary phase or execute a rapid filtration column rather than a long gradient elution.
Module 3: Storage & Stability (The "Black Oil" Phenomenon)
User Query: "I purified the compound yesterday, and it was a light yellow oil. Today it's dark brown. Is it ruined?"
Technical Analysis
Anilines oxidize to form colored impurities (quinones/azo-linkages) even with trace air exposure. The "methylamino" group can also absorb
from the air to form carbamates.
Stability Protocol
Immediate Storage: Store under an inert atmosphere (Argon or Nitrogen).
Temperature: Store at -20°C.
Salt Formation (Recommended for Long Term):
If you do not need the free base immediately, convert it to the Dihydrochloride salt or Oxalate salt .
Method: Dissolve free base in
, add 2 equivalents of in dioxane/ether. Filter the resulting solid.
Benefit: Salts are crystalline, shelf-stable, and resistant to oxidation.
Stability Decision Tree
Caption: Figure 2. Decision logic for storage and stabilization of air-sensitive amine intermediates.
References & Authority
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive guide for physical constants and purification of organic classes).
Roche, H.E. (2024). Workup and Purification of Amines. Common Organic Chemistry. (Standard protocols for amine extraction and chromatography).
Reich, H. J. (2024). Chromatography Tips: Tailing of Amines. University of Wisconsin-Madison, Bordwell pKa Table & Lab Techniques.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-[(methylamino)methyl]aniline before handling. This compound may exhibit skin sensitization or toxicity characteristic of halogenated anilines.
Reference Data & Comparative Studies
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